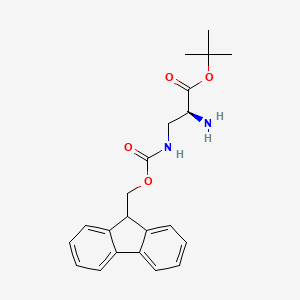

H-L-Dap(fmoc)-otbu

Descripción

BenchChem offers high-quality H-L-Dap(fmoc)-otbu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-L-Dap(fmoc)-otbu including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl (2S)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-22(2,3)28-20(25)19(23)12-24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVZCRQHFXJCDY-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of H-L-Dap(fmoc)-otbu

The following technical guide details the chemical structure, properties, and applications of H-L-Dap(Fmoc)-OtBu hydrochloride , a specialized orthogonal building block for advanced peptide synthesis.

Strategic Orthogonality in Peptidomimetic Synthesis

CAS Number: 2301859-03-8 (HCl salt)

Molecular Formula:

Molecular Architecture & Orthogonality

H-L-Dap(Fmoc)-OtBu is a derivative of L-2,3-Diaminopropionic acid (L-Dap) , a non-proteinogenic amino acid often used to introduce conformational constraints or "click" chemistry handles into peptide backbones.

This specific derivative is engineered with a unique orthogonal protection pattern that distinguishes it from standard Solid Phase Peptide Synthesis (SPPS) building blocks (which typically carry an N

Structural Breakdown

-

N

-Amine (H-): The alpha-amine is unprotected (free), existing as a hydrochloride salt. This serves as the primary attachment point for chain elongation or coupling to carboxylic acids. -

N

-Side Chain (Fmoc): The beta-amine is protected by the Fluorenylmethoxycarbonyl (Fmoc) group. This group is base-labile (cleaved by piperidine/DBU). -

C-Terminus (OtBu): The carboxylic acid is protected as a tert-butyl ester (OtBu) . This group is acid-labile (cleaved by TFA/HCl).

The Orthogonality Triad

The strategic value of this molecule lies in its ability to allow selective manipulation of three distinct sites. Unlike standard Fmoc-Dap(Boc)-OH, which is designed for the N-terminus of a growing chain, H-L-Dap(Fmoc)-OtBu is designed as a C-terminal acceptor or a solution-phase intermediate .

Figure 1: Orthogonal protection strategy. The molecule allows extension at the

Physicochemical Profile

The following data characterizes the hydrochloride salt, which is the stable storage form. The free base is prone to instability and should be generated in situ.

| Property | Specification | Notes |

| Full Chemical Name | Also: H-L-Dap(Fmoc)-OtBu | |

| CAS Number | 2301859-03-8 | Specific to the HCl salt form. |

| Molecular Weight | 418.92 g/mol | Includes HCl counterion. |

| Appearance | White to off-white powder | Hygroscopic; store in desiccator. |

| Solubility | High: DMF, DMSO, MeOHModerate: DCM, Water | Dissolve in DMF for coupling reactions. |

| Purity (HPLC) | Critical to avoid | |

| Storage | -20°C, Inert Atmosphere | Protect from moisture to prevent ester hydrolysis. |

Synthetic Utility & Mechanisms[2][3][4][5]

A. Solution Phase Strategy

H-L-Dap(Fmoc)-OtBu is ideal for convergent synthesis where a peptide fragment is coupled to the Dap core.

-

Coupling: The free

-amine is acylated by an incoming Carboxylic Acid (R-COOH) using standard activators (HATU/DIEA). -

Branching: Post-coupling, the side-chain Fmoc can be removed with base (e.g., Diethylamine) to expose the

-amine for branching without disturbing the C-terminal ester or the newly formed amide bond. -

Cyclization: Alternatively, the C-terminal OtBu can be removed with acid (TFA) to allow head-to-tail cyclization or coupling to a resin, while keeping the side-chain Fmoc intact.

B. Compatibility Warning (Fmoc-SPPS)

Critical Constraint: If you couple an Fmoc-Amino Acid to H-L-Dap(Fmoc)-OtBu, you create a system with two Fmoc groups (one on the N-term of the new residue, one on the Dap side chain).

-

Consequence: The subsequent deprotection step (Piperidine) will remove BOTH Fmoc groups.

-

Solution: To maintain orthogonality, the incoming amino acid must use a protecting group compatible with Fmoc but orthogonal to OtBu, such as Cbz (Z) , Alloc , or Boc (if OtBu cleavage is acceptable later).

Experimental Protocols

Protocol A: Coupling to H-L-Dap(Fmoc)-OtBu (Solution Phase)

Purpose: To attach a carboxylic acid (R-COOH) to the free

Reagents:

-

H-L-Dap(Fmoc)-OtBu

HCl (1.0 equiv) -

Carboxylic Acid Component (1.1 equiv)

-

HATU (1.1 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF

Step-by-Step:

-

Activation: Dissolve the Carboxylic Acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for 2 minutes to form the activated ester.

-

Neutralization: In a separate vial, dissolve H-L-Dap(Fmoc)-OtBu

HCl in DMF. Add 2.0 equiv of DIPEA to neutralize the HCl salt and liberate the free amine.-

Note: Perform this immediately before addition to prevent dimerization.

-

-

Coupling: Add the Dap solution to the activated acid solution.

-

Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC or LC-MS (Target Mass = MW of Acid + 382.4 - 18).

-

Workup: Dilute with Ethyl Acetate. Wash with 5%

, 1M

Protocol B: Selective Side-Chain Deprotection

Purpose: To remove the Fmoc group from the

Reagents:

-

20% Diethylamine (DEA) in DCM (or DMF). Note: DEA is preferred over Piperidine for solution phase to simplify evaporation.

Step-by-Step:

-

Dissolve the coupled product (R-CO-Dap(Fmoc)-OtBu) in DCM.

-

Add an equal volume of 40% DEA/DCM (final conc 20%).

-

Stir for 30-60 minutes.

-

Evaporation: Concentrate in vacuo. Co-evaporate with heptane or toluene to remove the dibenzofulvene byproduct.

-

Result: R-CO-Dap(

)-OtBu.

Troubleshooting & Stability

Diketopiperazine (DKP) Formation

When the Fmoc group is removed from the side chain (or if the N-alpha is acylated with a Proline/Glycine), there is a risk of intramolecular cyclization.

-

Risk Factor: High. The 1,2-diamine structure of Dap is structurally predisposed to form cyclic urea derivatives or lactams if activated incorrectly.

-

Mitigation: Keep the C-terminus protected (OtBu) until the final step. Avoid leaving the free amine (after Fmoc removal) in solution for extended periods; acylate immediately.

Racemization

The

-

Observation: Loss of chirality during coupling.

-

Prevention: Use "low-racemization" additives like Oxyma Pure if using carbodiimides. Avoid strong bases during the coupling of the Dap unit itself.

Storage of the Free Base

Never store H-L-Dap(Fmoc)-OtBu as a free base. It will absorb

Figure 2: Divergent synthetic pathways accessible via the H-L-Dap(Fmoc)-OtBu intermediate.

References

-

PubChem. (2025). Compound Summary: Fmoc-Dap(Fmoc)-OH and Derivatives. National Library of Medicine. Available at: [Link]

- Bachem. (2023). Technical Guide to Orthogonal Protecting Groups in SPPS. Bachem AG. (General reference for Fmoc/OtBu orthogonality).

-

Englund, E. A., Gopi, H. N., & Appella, D. H. (2004).[2] An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213–215. (Provides context on Dap synthesis and stability).

Sources

Advanced Peptidomimetic Strategies: The Role of H-L-Dap(Fmoc)-OtBu

The following technical guide details the strategic role of H-L-Dap(Fmoc)-OtBu in peptidomimetic synthesis.

Executive Summary

In the landscape of modern peptidomimetic design, the demand for orthogonal protection strategies has driven the development of specialized amino acid building blocks. H-L-Dap(Fmoc)-OtBu (L-2,3-Diaminopropionic acid,

Chemical Profile & Structural Logic[1]

The Molecule

H-L-Dap(Fmoc)-OtBu is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap). Its structural architecture is designed for solution-phase coupling or convergent synthesis strategies.

- -Amine (H-): Free and reactive, ready for immediate acylation (coupling) to an activated carboxylic acid or peptide fragment.

- -Amine (Side Chain): Protected by the Fmoc (9-fluorenylmethoxycarbonyl) group.[1] This group is stable to acid but cleaved by secondary amines (e.g., piperidine, diethylamine).

-

C-Terminus: Protected as a tert-butyl ester (OtBu) . This group is stable to base (protecting against Fmoc removal conditions) but cleaved by strong acid (e.g., TFA).

Stability Considerations

While the free

The "Inverse Orthogonality" Advantage

Standard Fmoc SPPS utilizes Fmoc-Dap(Boc)-OH . In that system:

- -deprotection: Base (Piperidine).

-

Side-chain deprotection: Acid (TFA).

H-L-Dap(Fmoc)-OtBu inverts this utility for the side chain:

-

Side-chain deprotection: Base (Piperidine).

-

C-terminal deprotection: Acid (TFA).

This allows researchers to selectively expose the side-chain amine for modification (e.g., branching, labeling, cyclization) while the C-terminus remains protected and the construct is in solution.

Strategic Utility in Peptidomimetics[1][3][4]

Synthesis of Branched Peptides (Dendrimeric Scaffolds)

This reagent is ideal for constructing "C-terminal branching units." By coupling the free

Head-to-Side-Chain Cyclization (Lactamization)

One of the most powerful applications is the synthesis of cyclic peptides via amide bond formation between the C-terminus of a peptide and the side chain of the Dap residue.

Workflow:

-

Coupling: H-L-Dap(Fmoc)-OtBu is coupled to the C-terminus of a protected peptide fragment (e.g., Boc-AA-...-COOH).

-

Selective Deprotection: The side-chain Fmoc is removed with base.

-

Cyclization: If the N-terminus of the peptide is suitably deprotected (or if a side-chain acid is available), a lactam bridge can be formed.

-

Note: For Head-to-Side-Chain, the N-term must be free. If using H-L-Dap(Fmoc)-OtBu as the C-terminal residue, the cyclization usually occurs between the Dap side chain and a side-chain acid (e.g., Asp/Glu) upstream, or the N-terminus if the geometry permits.

-

PNA and Backbone Modification

Dap derivatives are structural isomers of N-(2-aminoethyl)glycine (the PNA backbone). H-L-Dap(Fmoc)-OtBu can serve as a monomer for synthesizing "amino acid-PNA" hybrids (aaPNA) where the nucleobase is attached to the

Experimental Protocols

General Coupling Protocol (Solution Phase)

Objective: Couple H-L-Dap(Fmoc)-OtBu to a protected amino acid (e.g., Boc-Phe-OH).

Reagents:

-

Boc-Phe-OH (1.0 eq)

-

H-L-Dap(Fmoc)-OtBu

HCl (1.0 eq) -

EDC

HCl (1.1 eq) -

HOBt (1.1 eq)

-

DIPEA (2.5 eq)

-

Solvent: DCM or DMF

Procedure:

-

Dissolve Boc-Phe-OH and HOBt in DCM/DMF at 0°C.

-

Add EDC

HCl and stir for 15 minutes to activate the acid. -

Add H-L-Dap(Fmoc)-OtBu

HCl and DIPEA. -

Stir at 0°C for 1 hour, then warm to room temperature and stir overnight.

-

Workup: Dilute with EtOAc, wash with 1M KHSO

, sat. NaHCO -

Result: Boc-Phe-Dap(Fmoc)-OtBu.

Selective Side-Chain Deprotection & Functionalization

Objective: Remove Fmoc from the side chain without affecting the Boc or OtBu groups.

Reagents:

-

Diethylamine (DEA) or Piperidine (20% v/v in DMF).

-

Note: DEA is often preferred in solution phase to avoid the formation of difficult-to-remove piperidine adducts or if the reaction is scale-sensitive.

-

Procedure:

-

Dissolve the protected dipeptide (Boc-Phe-Dap(Fmoc)-OtBu) in DCM/DMF (1:1).

-

Add DEA (excess, e.g., 10-20 eq).

-

Stir at room temperature for 1–2 hours. Monitor by TLC (disappearance of Fmoc spot).

-

Workup: Evaporate solvent and excess base under high vacuum. The residue (Boc-Phe-Dap(NH

)-OtBu) can be used directly or purified by flash chromatography.-

Caution: Avoid prolonged exposure to strong base to prevent potential

acyl migration, although the Boc group is generally resistant.

-

Global Deprotection

Objective: Remove Boc and OtBu simultaneously.

Reagents:

-

TFA / TIPS / H

O (95:2.5:2.5).

Procedure:

-

Dissolve the functionalized peptide in the TFA cocktail.

-

Stir for 1–3 hours.

-

Precipitate in cold diethyl ether.

Visualization: Orthogonal Strategy

The following diagram illustrates the "Inverse Orthogonal" strategy enabled by H-L-Dap(Fmoc)-OtBu compared to standard SPPS.

Caption: Workflow utilizing H-L-Dap(Fmoc)-OtBu for selective side-chain modification prior to C-terminal deprotection.

Technical Nuances & Troubleshooting

Acyl Migration ( )

A known risk with diaminopropionic acid derivatives is the migration of the acyl group from the

-

Mechanism: The free

-amine attacks the -

Prevention: This is most common in basic conditions. When removing the Fmoc group (base), ensure the reaction is not prolonged. Subsequent acylation of the

-amine should be performed immediately. The use of bulky

Diketopiperazine (DKP) Formation

While DKP formation is a major issue for esters of dipeptides, the tert-butyl ester is sterically bulky and suppresses the attack of the N-terminal amine on the C-terminal carbonyl. However, if H-L-Dap(Fmoc)-OtBu is coupled to a Proline or Glycine residue, the risk increases.

-

Mitigation: Maintain low temperatures during deprotection steps of adjacent residues.

Comparison of Dap Building Blocks

| Reagent | Side-Chain ( | C-Term Protection | Primary Application | |

| H-L-Dap(Fmoc)-OtBu | Free (H) | Fmoc (Base labile) | OtBu (Acid labile) | Solution phase, C-term branching, Inverse orthogonality |

| Fmoc-Dap(Boc)-OH | Fmoc (Base labile) | Boc (Acid labile) | Free (OH) | Standard SPPS (Linear peptides) |

| Fmoc-Dap(Alloc)-OH | Fmoc (Base labile) | Alloc (Pd labile) | Free (OH) | SPPS with orthogonal side-chain modification |

| Boc-Dap(Fmoc)-OH | Boc (Acid labile) | Fmoc (Base labile) | Free (OH) | Boc-chemistry SPPS |

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][4] Chemical Reviews, 109(6), 2455-2504. Link

-

Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. Link

-

Blondelle, S. E., & Houghten, R. A. (1996). "Novel Antimicrobial Compounds Identified Using Synthetic Combinatorial Libraries." Trends in Biotechnology, 14(2), 60-65. Link

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. Link

Sources

Difference between Dap, Dab, and Ornithine derivatives

The Methylene Slide: Engineering Efficacy with Dap, Dab, and Ornithine

Executive Summary

In peptide engineering, the "Methylene Slide"—the systematic removal of methylene groups from the Lysine side chain—is a high-impact strategy for modulating potency, proteolytic stability, and conformational rigidity. While Lysine (

This guide details the structural, synthetic, and biological divergences of these residues. It is written for medicinal chemists and peptide scientists who need to move beyond standard amino acids to solve bioavailability and target-binding challenges.

Part 1: Structural & Physicochemical Fundamentals

The primary differentiator among these residues is the side-chain length (distance from the

The "Application Scientist" Insight:

Do not treat Dap as "just a short Lysine." The pKa of the Dap

Comparative Physicochemical Data

| Residue | Abbr. | Side Chain Length ( | Distal Amine | Approx. pKa ( | Primary Utility |

| Lysine | Lys (K) | 4 ( | ~10.5 | Native cationic interactions | |

| Ornithine | Orn (O) | 3 ( | ~10.5 | Trypsin resistance; Urea cycle | |

| Dab | Dab | 2 ( | ~9.4 | Constrained bridges; Polymyxins | |

| Dap | Dap | 1 ( | ~6.5 – 8.0* | Tight turns; pH switches |

*Note: Dap pKa is highly sensitive to local environment and N/C-terminal proximity.

Figure 1: The "Methylene Slide" illustrates the reduction in side-chain length and the consequential decrease in pKa and flexibility.

Part 2: Synthetic Challenges & Methodologies

Synthesizing peptides with Dap and Dab requires stricter protocols than Lys or Orn. The shortened side chain increases the risk of intramolecular lactamization , where the side-chain amine attacks the activated backbone carbonyl of the same residue (or the preceding one) during coupling or deprotection.

The Lactamization Risk

-

Dab: High risk of forming a 5-membered lactam (

-lactam/pyrrolidone) if the side chain is exposed (Fmoc removal) while the C-terminus is activated. -

Dap: Risk of

-lactam formation, though steric strain often makes this less favorable than the

Orthogonal Protection Strategy

To synthesize cyclic peptides (e.g., side-chain to side-chain lactam bridges), you must use orthogonal protecting groups that can be removed without disturbing the standard Fmoc/tBu scheme.

Recommended Derivatives:

-

Fmoc-Dap(Alloc)-OH / Fmoc-Dab(Alloc)-OH : Best for on-resin cyclization. Removed via Pd(PPh

) -

Fmoc-Dap(Mtt)-OH / Fmoc-Dab(Mtt)-OH : Removed via mild acid (1% TFA/DCM), allowing selective exposure of the amine on solid phase.

Protocol: On-Resin Lactamization (Dap/Dab to Asp/Glu)

This protocol describes forming a lactam bridge between a Dap/Dab residue and an Asp/Glu residue to constrain the peptide.

Reagents:

-

Resin: Rink Amide (0.5 mmol/g)

-

Solvent: DMF (Anhydrous for cyclization)

-

Coupling: HATU / HOAt / DIEA

-

Deprotection: Pd(PPh

)

Step-by-Step Workflow:

-

Linear Synthesis: Assemble the peptide backbone using standard Fmoc-SPPS. Incorporate Fmoc-Dap(Alloc)-OH and Fmoc-Asp(OAll)-OH at the bridging positions.

-

Alloc Deprotection (The Critical Step):

-

Wash resin with DCM (3x).[1]

-

Add Pd(PPh

) -

Shake for 30 mins under Argon. Repeat once.

-

Why? Phenylsilane acts as a scavenger for the allyl group. This method is neutral and prevents premature Fmoc removal.

-

-

Carbamate Wash: Wash with 0.5% sodium diethyldithiocarbamate in DMF to remove Palladium traces. (Palladium turns the resin black/grey; this wash restores the yellow/white color).

-

Cyclization:

-

Add HATU (3 eq), HOAt (3 eq), and DIEA (6 eq) in DMF.

-

Shake for 2–4 hours.

-

Validation: Perform a Kaiser test.[2] It should be negative (no free amines) if cyclization is complete.

-

-

Final Cleavage: Standard TFA/TIPS/Water (95:2.5:2.5).[3]

Figure 2: Workflow for on-resin cyclization using Alloc-protected Dap/Dab derivatives.

Part 3: Applications in Drug Design

Proteolytic Stability (The "Stealth" Effect)

Trypsin and trypsin-like proteases specifically cleave at the C-terminal side of Lysine and Arginine. They rely on the specific length of the side chain to position the guanidino (Arg) or amino (Lys) group into the enzyme's S1 pocket (typically Asp189 at the bottom of the pocket).

-

Mechanism: Replacing Lys with Orn, Dab, or Dap shortens the reach. The side-chain amine cannot reach the catalytic triad or the stabilizing Asp residue deep in the pocket.

-

Result: The peptide bond becomes resistant to hydrolysis. Ornithine is often the "sweet spot"—it retains enough length to mimic Lysine's receptor binding but is short enough to evade Trypsin.

Conformational Constraint (The "Lock" Effect)

When forming lactam bridges (e.g.,

-

Lys-Asp: Forms a large, flexible loop.

-

Dap-Asp: Forms a very tight, rigid turn.

-

Usage: Use Dap/Dab when you need to force a specific secondary structure (like a

-turn) or when the receptor pocket is shallow and cannot accommodate the bulk of a Lys-lactam.

Case Study: Polymyxin B

Polymyxin B is a lipopeptide antibiotic of last resort. Its structure relies heavily on Dab .

-

Structure: It contains six Dab residues.

-

Function: The high density of positive charges (from Dab) interacts with the Lipid A phosphate groups of Gram-negative bacteria.

-

Toxicity: The nephrotoxicity of Polymyxins is partly attributed to the Dab residues. Synthetic efforts often involve replacing Dab with Dap or Orn to modulate this toxicity while maintaining antimicrobial activity [1].

References

-

Structure-activity relationships of the antimicrobial peptide natural product apidaecin. National Institutes of Health (NIH). Available at: [Link]

-

Lysine-homologue substitution: Impact on antimicrobial activity and proteolytic stability. PubMed.[4] Available at: [Link]

-

Determination of the side chain pKa values of the lysine residues in calmodulin. PubMed. Available at: [Link]

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. Determination of the side chain pKa values of the lysine residues in calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Orthogonal Protection in Diaminopropionic Acid (Dap)

A Technical Guide for Advanced Peptide Synthesis

Executive Summary

Diaminopropionic acid (Dap) is a non-proteinogenic amino acid characterized by a single methylene group (

This guide provides a rigorous technical analysis of orthogonal protection strategies for Dap. It moves beyond standard protocols to explain the mechanistic rationale behind protecting group (PG) selection, ensuring high-fidelity synthesis in complex drug development workflows.

Part 1: The Chemical Architecture of Dap

Why "n=1" Changes Everything

Unlike Lysine (

-

pKa Suppression: The proximity of the electron-withdrawing carbonyl group lowers the pKa of the beta-amine (approx. 6.3–8.0) compared to Lysine (~10.5).[1] This increases the nucleophilicity of the deprotected beta-amine at neutral pH, heightening the risk of acyl transfer side reactions.

-

Steric gating: Functionalizing the beta-amine on solid support is kinetically slower than Lysine due to the proximity of the peptide backbone.

The Orthogonality Principle

Orthogonality in peptide synthesis requires that one protecting group can be removed without affecting others. For Dap, we typically manage three "gates":

- -Amine: Controls backbone elongation (usually Fmoc ).[1]

-

Side-chain (

) Amine: The site of modification (needs Orthogonal PG ). -

C-terminus/Side-chains: Permanent protection until cleavage (usually tBu/Trt ).[1]

Part 2: Orthogonal Strategy Matrix

Selecting the correct Dap derivative is not a matter of preference but of synthetic necessity dictated by the downstream application.

Comparative Analysis of Protection Pairs

| Strategy | Deprotection Reagent | Orthogonality | Best Application | ||

| Acid-Labile | Fmoc | Mtt | 1% TFA in DCM | High (vs Fmoc/tBu) | On-resin branching; mild conditions.[1] |

| Allyl-Based | Fmoc | Alloc | Pd(PPh | Complete | Stapling; ADCs; sensitive substrates.[1][2] |

| Hydrazine | Fmoc | ivDde | 2-4% Hydrazine in DMF | Moderate* | Cyclization (Risk of Fmoc removal).[1] |

| Standard | Fmoc | Boc | 95% TFA | None (on-resin) | Linear peptides; solution-phase modification.[1] |

*Note: Hydrazine can partially remove Fmoc.[1][3] If using ivDde, the N-terminus must be Boc-protected or the sequence completed before side-chain deprotection.

Decision Logic for PG Selection

The following diagram illustrates the decision process for selecting the correct Dap protection strategy.

Caption: Decision tree for selecting Fmoc-Dap derivatives based on synthetic requirements.

Part 3: Advanced Experimental Protocols

Protocol A: Selective Mtt Removal (The "Yellow Flash" Method)

The Mtt (4-methyltrityl) group is hyper-acid-labile.[1] It can be removed with 1% TFA while leaving tBu (requires >50% TFA) and the peptide-resin linkage (Rink Amide requires 95% TFA) intact.[1]

Mechanism: Protonation of the amine leads to the release of the stable trityl cation. Visual Validator: The trityl cation is bright yellow/orange.[1] The disappearance of this color confirms the reaction endpoint.

Step-by-Step:

-

Wash: Wash resin with DCM (

min) to remove DMF (DMF buffers the acid).[1] -

Cocktail Prep: Prepare a solution of 1% TFA / 5% TIS / 94% DCM . (TIS scavenges the trityl cation to prevent re-attachment).[1]

-

Flow/Batch:

-

Add 5 mL of cocktail to the resin.

-

Shake for 2 minutes. The solution will turn bright yellow .

-

Drain and collect the filtrate (optional: neutralize with pyridine/MeOH to quantify Mtt removal via UV).[1]

-

-

Repeat: Repeat the 1% TFA wash (

min) until the solution remains colorless .[1] -

Neutralize: Wash resin with 5% DIPEA in DCM (

min) to regenerate the free amine base.[1] -

Validate: Perform a Kaiser test (Blue = Free amine present).[1]

Protocol B: Alloc Deprotection (Palladium Catalysis)

Used when acid conditions must be avoided entirely.[1]

Reagents:

-

Catalyst: Pd(PPh

) -

Scavenger: Phenylsilane (PhSiH

) (10 – 20 eq).[1][4] Note: PhSiH

Step-by-Step:

-

Inert Atmosphere: This reaction is oxygen-sensitive.[1] Sparge all solvents with Argon/Nitrogen.[1]

-

Wash: Wash resin with dry DCM (

).[1] -

Reaction:

-

Repeat: Drain and repeat with fresh catalyst solution for another 30 minutes.

-

Clean-up (Critical): Palladium sticks to the peptide.[1]

Part 4: Troubleshooting & Optimization

Common Side Reaction: Lactamization

When the Fmoc group is removed from the Dap

The "Aspartimide-Like" Risk: If Dap is adjacent to Asp(OtBu), base-catalyzed aspartimide formation is accelerated.[1]

-

Solution: Use Fmoc-Asp(OMpe)-OH or add 0.1M HOBt to the piperidine deprotection solution to suppress base-catalyzed cyclization.[1]

Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| Incomplete Mtt removal | TFA concentration too low or quenched by residual DMF.[1] | Ensure rigorous DCM washes before acid.[1] Increase flow washes until colorless.[1] |

| Black resin after Alloc | Precipitated Palladium.[1] | Wash with Sodium Diethyldithiocarbamate or 1% solution of imidazole in DMF.[1] |

| Low yield in branching | Steric hindrance at | Use stronger coupling agents (HATU/HOAt) and increase temperature to 50°C (microwave).[1] |

| Double addition | Fmoc cleavage during ivDde removal.[1] | Switch to Mtt or Alloc strategies.[1] If using ivDde, ensure N-term is Boc-capped.[1] |

Part 5: Workflow Visualization

The following diagram details the workflow for creating a "Stapled" peptide using Dap and an acidic residue (Glu/Asp) on-resin.

Caption: Workflow for on-resin lactamization (stapling) using acid-labile orthogonal pairs.

References

-

Vowinkel, et al. Orthogonal protecting groups for the synthesis of branched peptides.[1] (Detailed comparison of Mtt vs ivDde). [Link]

-

Isidro-Llobet, A., et al. Amino Acid-Protecting Groups.[1][8] Chemical Reviews.[1] (Comprehensive review of stability constants). [Link]

-

Thieriet, N., et al. Palladium-catalyzed allyl group cleavage in solid phase synthesis.[1] (Optimization of PhSiH3 scavengers). [Link]

Sources

- 1. Fmoc-Dpr(Mtt)-OH Novabiochem 654670-89-0 [sigmaaldrich.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. rsc.org [rsc.org]

- 8. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters [mdpi.com]

Technical Guide: Applications of H-L-Dap(Fmoc)-OtBu in Medicinal Chemistry

This guide details the technical applications, synthetic utility, and experimental protocols for H-L-Dap(Fmoc)-OtBu [(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminopropanoic acid tert-butyl ester].

Executive Summary

H-L-Dap(Fmoc)-OtBu is a high-value, orthogonally protected amino acid building block used extensively in the synthesis of complex peptidomimetics, antibody-drug conjugates (ADCs), and cyclic peptides.[1] Unlike standard solid-phase peptide synthesis (SPPS) reagents (e.g., Fmoc-Dap(Fmoc)-OH), this specific derivative features a free

Its primary utility lies in its ability to serve as a "branching unit" or "linker hub." The orthogonal protection scheme—Fmoc (base-labile) on the side chain and OtBu (acid-labile) on the C-terminus—allows medicinal chemists to selectively manipulate three distinct vectors around a single chiral center, facilitating the construction of sophisticated molecular architectures with high precision.

Chemical Architecture & Orthogonality

The structural value of H-L-Dap(Fmoc)-OtBu is defined by its differential reactivity profile. It allows for a "couple-then-branch" strategy:

- -Amine (Free): The entry point. Ready for immediate coupling to carboxylic acids, activated esters, or sulfonyl chlorides.[1]

- -Amine (Fmoc-protected): The "Side-Chain Vector." Stable to acidic conditions (TFA) but removed by mild base (Piperidine/DBU).[1] Ideal for attaching fluorophores, cytotoxic payloads, or solubilizing tags after the backbone is assembled.[1]

-

C-Terminus (OtBu-protected): The "Exit Vector." Stable to base but removed by strong acid (TFA). Allows for subsequent conjugation to proteins, resins, or other peptide fragments.[1][2]

Visualization: The Orthogonal Logic Flow

Caption: Orthogonal deprotection logic allowing selective downstream modification of either the C-terminus or Side-chain.

Key Medicinal Chemistry Applications

A. Antibody-Drug Conjugates (ADCs) Linker Design

Dap residues are critical in cleavable linkers. The short side chain (one carbon shorter than Ornithine, two shorter than Lysine) changes the hydrophobicity and proteolytic susceptibility of the linker.

-

Application: H-L-Dap(Fmoc)-OtBu is coupled to the drug-linker precursor. The Fmoc is removed to attach a solubilizing PEG chain or a trigger group, while the OtBu is removed to activate the C-terminus for antibody conjugation.

-

Advantage: The primary amine on the side chain (

in peptides) can be used to modulate the solubility and aggregation profile of the ADC payload.

B. Macrocyclic Peptide Synthesis (Lactamization)

Cyclization restricts conformational flexibility, improving potency and metabolic stability.

-

Strategy: Create a side-chain-to-side-chain lactam bridge between Dap and Asp/Glu.

-

Mechanism:

-

Couple H-L-Dap(Fmoc)-OtBu to the peptide chain.

-

Selectively remove Fmoc (from Dap) and an orthogonal protecting group (e.g., OAll from Asp) while keeping the main chain protected.[1]

-

Perform on-resin or solution-phase cyclization using PyBOP/HOAt.

-

C. Biophysical Probes & Channel Engineering

Substituting Threonine or Serine with Dap introduces a positive charge at physiological pH (depending on local environment) without significantly altering steric bulk. This is used to probe ion channel selectivity and pore electrostatics.

Experimental Protocols

Protocol A: Solution-Phase Coupling (General)

Use this protocol to attach H-L-Dap(Fmoc)-OtBu to a carboxylic acid core (e.g., a drug scaffold).[1]

Reagents:

-

Carboxylic Acid (R-COOH) (1.0 equiv)[1]

-

H-L-Dap(Fmoc)-OtBu (HCl salt) (1.1 equiv)[1]

-

HATU (1.1 equiv)[1]

-

DIEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

DMF (Anhydrous)[1]

Procedure:

-

Activation: Dissolve R-COOH and HATU in anhydrous DMF (0.1 M concentration) under

. Stir for 5 minutes. -

Addition: Add H-L-Dap(Fmoc)-OtBu followed immediately by DIEA. Note: If using the HCl salt of Dap, ensure enough DIEA is added to neutralize the salt.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Look for mass of R-Dap(Fmoc)-OtBu).

-

Workup: Dilute with EtOAc, wash with 5%

, 1M -

Yield: Typically >85% due to the high reactivity of the primary

-amine.

Protocol B: Selective Fmoc Removal (Side-Chain Access)

To expose the

-

Dissolve the intermediate (R-Dap(Fmoc)-OtBu) in 20% Piperidine in DMF (v/v).

-

Stir for 15–30 minutes at room temperature. Caution: Avoid prolonged exposure if the molecule contains base-sensitive esters.

-

Evaporate solvent under reduced pressure. Co-evaporate with toluene/DCM to remove piperidine traces.

-

Result: R-Dap(

)-OtBu. Ready for acylation at the side chain.

Protocol C: Selective OtBu Removal (C-Terminal Access)

To expose the carboxylic acid for fragment coupling.

-

Dissolve intermediate in TFA/TIPS/

(95:2.5:2.5).[3] -

Stir for 1–2 hours. Note: The Fmoc group is stable in TFA.

-

Precipitate product in cold diethyl ether or evaporate to dryness.

-

Result: R-Dap(Fmoc)-OH. Ready for coupling to an amine.[2]

Troubleshooting & Best Practices

| Issue | Cause | Solution |

| Aggregation | Dap residues can induce | Use "Magic Mixture" (DCM/DMF/NMP) or add chaotropic salts (LiCl) during coupling.[1] |

| Low Solubility | Free diamino acids are zwitterionic and polar. | Keep protecting groups (Fmoc/OtBu) on as long as possible. Handle the free amine form as an HCl or TFA salt. |

| Racemization | Over-activation during coupling to the C-terminus (after OtBu removal). | Use HOAt/DIC or PyOxim instead of HATU/DIEA for C-terminal activation to suppress oxazolone formation. |

| Side Reactions | Avoid leaving the |

Diagram: Synthesis of a Branched ADC Linker

Caption: Workflow for using H-L-Dap(Fmoc)-OtBu to construct a branched ADC linker with a solubilizing PEG arm.

References

-

Dap in Peptide Cyclization & Antibiotics

- Study: Synthesis of Daptomycin analogs using Fmoc-Dap deriv

-

Source:[1]

-

Dap in ADC Linkers

- Context: Use of dipeptide linkers and Dap as a cleavable/branching unit in antibody-drug conjug

-

Source:[1]

-

Biophysical Properties of Dap

-

Solution Phase Synthesis Protocols

Sources

Technical Guide: Solubility Profiling and Handling of H-L-Dap(Fmoc)-Otbu

The following technical guide details the solubility characteristics, stability profile, and handling protocols for H-L-Dap(Fmoc)-Otbu hydrochloride , a specialized amino acid derivative used in advanced peptide synthesis.

Executive Summary

Compound Identity: H-L-Dap(Fmoc)-Otbu (typically supplied as the hydrochloride salt, H-L-Dap(Fmoc)-Otbu

This compound represents a unique class of "semi-orthogonal" building blocks. It features a free (protonated)

Critical Handling Note: As a free base, the

Physicochemical Basis of Solubility

The solubility of H-L-Dap(Fmoc)-Otbu

-

The Ionic Head (

-NH -

The Lipophilic Shield (Fmoc Group): A large, aromatic, hydrophobic fluorenyl system that drives solubility in organic solvents (DCM, EtOAc) but severely limits water solubility.[1]

-

The Lipophilic Tail (tert-Butyl Ester): Enhances solubility in non-polar organic solvents and prevents zwitterion formation.

Solubility Matrix (at 25°C)

The following data summarizes the solubility behavior of the HCl salt form.

| Solvent | Solubility Grade | Concentration Limit (Est.) | Application |

| DMF (N,N-Dimethylformamide) | Excellent | > 0.5 M | Primary solvent for coupling reactions. |

| DMSO (Dimethyl Sulfoxide) | Excellent | > 0.5 M | Alternative for difficult sequences; difficult to remove.[1] |

| DCM (Dichloromethane) | Moderate | ~ 0.1 M | The salt is less soluble than the free base.[1] Often requires 5-10% DMF as a co-solvent. |

| NMP (N-Methyl-2-pyrrolidone) | Good | > 0.3 M | High-boiling alternative to DMF. |

| Methanol / Ethanol | Good | > 0.2 M | Suitable for transfer/dilution, but avoid during coupling (nucleophilic competition). |

| Water | Poor / Insoluble | < 1 mg/mL | The hydrophobic Fmoc/tBu groups dominate the ionic character. |

| Diethyl Ether / Hexanes | Insoluble | N/A | Used as anti-solvents for precipitation/purification. |

Experimental Protocols

Protocol A: Preparation of Stock Solution for Coupling

Objective: To prepare a stable, reactive solution for immediate coupling to a carboxylic acid (e.g., Fmoc-AA-OH).[1]

Reagents:

-

H-L-Dap(Fmoc)-Otbu

HCl (Solid) -

Anhydrous DMF (Grade: Peptide Synthesis)

-

DIEA (N,N-Diisopropylethylamine)

Workflow:

-

Weighing: Weigh the required mass of the HCl salt. Note: The solid is generally non-hygroscopic but should be stored desiccated.

-

Dissolution: Add anhydrous DMF to achieve a concentration of 0.1 M – 0.2 M .

-

Observation: The solution should be clear and colorless. If slightly cloudy, sonicate for 30 seconds.

-

-

Neutralization (Critical Step):

-

Do NOT add base (DIEA) to the stock solution if you plan to store it. The free amine will slowly degrade the Fmoc group over time (hours/days).

-

Action: Add the base only when the solution is combined with the activated carboxylic acid component.

-

Ratio: Use 2.0 equivalents of DIEA relative to the Dap salt (1 eq to neutralize HCl, 1 eq to maintain basic pH for coupling).

-

Protocol B: Purification via Precipitation

Objective: To recover the unreacted starting material or purify the product.

-

Concentration: Evaporate the reaction solvent (DMF/DCM) under reduced pressure (Rotavap) at < 40°C.

-

Solubilization: Redissolve the oily residue in a minimal volume of DCM (1–2 mL per gram).

-

Precipitation: Dropwise add the DCM solution into cold Diethyl Ether (0°C) with vigorous stirring (10:1 ratio of Ether:DCM).

-

Collection: Filter the white precipitate and wash with cold ether.[2]

Stability & Degradation Risks (Expertise)

The primary stability risk is Fmoc cleavage induced by the compound's own

-

Mechanism: The free primary amine (

-NH -

Prevention Strategy:

-

Keep Acidic: Always store as the HCl salt.

-

Cold Storage: Store the solid at -20°C.

-

In Situ Neutralization: Never pre-neutralize the stock solution. Mix the amine salt, the activated acid, and the base simultaneously.

-

Visualization: Dissolution & Handling Workflow

The following diagram illustrates the decision logic for solvent selection and the critical timing for neutralization.

Caption: Workflow for solubilizing H-L-Dap(Fmoc)-Otbu HCl, emphasizing the critical "Hold Point" before base addition to prevent self-degradation.

References

-

Sigma-Aldrich. (n.d.). H-L-Dap(Fmoc)-Otbu hydrochloride Product Specification. Retrieved from (Search CAS: 2301859-03-8).

- Albericio, F., & Tulla-Puche, J. (2008). The Power of Functional Resins in Organic Synthesis. Wiley-VCH. (General reference for Fmoc-Dap handling).

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][5][6] Chemical Reviews, 109(6), 2455-2504. (Mechanisms of Fmoc stability).

Sources

Stability of Fmoc on beta-amine of Dap during storage

Preserving Orthogonality: A Technical Guide to the Stability and Storage of -Fmoc-Diaminopropionic Acid (Dap)

Executive Summary

L-2,3-Diaminopropionic acid (Dap) presents a unique challenge in peptide chemistry due to its short side chain (

The Critical Risk: The primary instability arises not from the spontaneous cleavage of Fmoc in the solid state, but from intramolecular nucleophilic attack if the

Part 1: The Chemistry of Instability (Mechanistic Insight)

To ensure stability, one must understand the degradation pathways. The

The "n=1" Proximity Effect

In Dap, the side chain amine is separated from the backbone

-

Scenario A: Fully Protected (Stable)

-

Compound:

-Boc- -

Status: Stable. The bulky protecting groups prevent the amines from interacting.

-

-

Scenario B: Exposed

-Amine (Critical Instability)-

Compound: H-Dap(Fmoc)-OH.

-

Status: Highly Unstable. If the

-amine is deprotected (or if the bulk solid contains traces of free amine), it can attack the carbonyl of the

-

Degradation Pathways

The following diagram illustrates the two primary failure modes for

Figure 1: Mechanistic pathways of Dap degradation. Note that the formation of the

Part 2: Storage & Handling Protocols

This protocol ensures the integrity of Fmoc-Dap derivatives for up to 12 months.

Environmental Control

-

Temperature: Store at -20°C for long-term (>1 month) or 2-8°C for active use.

-

Reasoning: Low temperature kinetically inhibits the slow elimination of Fmoc (dibenzofulvene formation) and suppresses hydrolysis.

-

-

Atmosphere: Store under Argon or Nitrogen .

-

Reasoning: Carbon dioxide (from air) can form carbamates with any trace free amines, complicating purification. Oxygen is less of a concern, but moisture is critical.

-

-

Desiccation: Use a secondary container with active desiccant (Silica gel or

).-

Reasoning: Water acts as a nucleophile and a transport medium for trace bases.

-

The "Warm-Up" Rule (Crucial)

Never open a cold bottle of Fmoc-Dap directly in the lab atmosphere.

-

Remove the bottle from the freezer.

-

Place in a desiccator.

-

Allow to reach room temperature (20-25°C) over 1-2 hours.

-

Why? Opening a cold bottle causes immediate condensation of atmospheric moisture onto the powder. This water will hydrolyze the Fmoc ester linkage over time, creating "fines" and impurities.

Solubilization for Synthesis

When preparing stock solutions for synthesis (e.g., 0.2M in DMF):

-

Solvent: Use High-Purity DMF (low amine content). Avoid NMP if it contains free amines.

-

Lifetime: Use immediately. Do not store Fmoc-Dap in solution.

-

Data Support: In solution, the effective molarity of the side chain increases the risk of aggregation and self-reaction.

-

Part 3: Quality Control (QC) & Validation

Before committing valuable resin or complex peptide sequences, validate the purity of your Fmoc-Dap building block.

Analytical Protocol: HPLC Purity Check

Objective: Detect free amine impurities and di-Fmoc aggregates.

Materials:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter), 5µm, 4.6 x 150mm.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

Method:

-

Dissolve: 1 mg of sample in 1 mL of 50:50 A:B. Sonicate briefly (Dap derivatives can aggregate).

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (Fmoc absorption) and 214 nm (Peptide bond).

Interpretation Table:

| Retention Time (Relative) | Identity | Status | Action |

| Early Elution | Free Amine / H-Dap derivatives | Critical Impurity | If >2%, Recrystallize or Discard. |

| Main Peak | Fmoc-Dap(Fmoc)-OH | Target | Proceed if >98%. |

| Late Elution | Fmoc-Dap-Dap-OH (Dimer) | Aggregation | Filter solution; usually acceptable if <1%. |

| Broad/Split Peak | Racemization (D/L mix) | Stereo-impurity | Check Chiral HPLC if critical. |

Part 4: Experimental Workflow for Synthesis

When using

Workflow Diagram: Preventing Side Reactions

Figure 2: SPPS workflow optimization. Minimizing the time the

Key Protocol Adjustments

-

Base Choice: Avoid DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for deprotection of Dap-containing peptides. It is too aggressive and promotes aspartimide-like cyclization. Use 20% Piperidine or Piperazine .

-

Activation: Use DIC/Oxyma rather than HATU/DIEA. High concentrations of tertiary base (DIEA) can abstract the

-proton, leading to racemization, which is accelerated in Dap derivatives.

References

-

Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Foundational text on Fmoc stability and storage).

-

Merzote, E., et al. (2022). Influence of Storage Conditions on Quality Characteristics of Amino Acid Powders. (Discusses moisture impact on amino acid shelf life).

-

Vowinkel, E. (1966). The stability of the Fmoc group in the presence of amines.

-

(Proxy for general Fmoc stability literature).

-

-

Sigma-Aldrich Technical Bulletin.Fmoc-Dap derivatives Product Information.

-

PubChem Compound Summary. 2,3-Diaminopropionic acid. (Chemical and physical properties).[1][2][3][4][5][6][7][8][9]

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. ise.me.tut.ac.jp [ise.me.tut.ac.jp]

- 3. chempep.com [chempep.com]

- 4. Epimerisation in Peptide Synthesis [mdpi.com]

- 5. peptide.com [peptide.com]

- 6. Fmoc-Dap-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2,3-Diaminopropionic acid | C3H8N2O2 | CID 364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. researchgate.net [researchgate.net]

Advanced Cyclic Peptide Design: The Strategic Utility of H-L-Dap(Fmoc)-OtBu

The following technical guide details the strategic application of H-L-Dap(Fmoc)-OtBu in the design and synthesis of cyclic and branched peptides. This guide assumes the reader is familiar with standard Solid-Phase Peptide Synthesis (SPPS) and solution-phase methodologies.

Executive Summary

In the landscape of peptidomimetics, (S)-2-Amino-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid tert-butyl ester (H-L-Dap(Fmoc)-OtBu) represents a high-precision tool for solution-phase synthesis and convergent fragment condensation. Unlike standard SPPS building blocks (e.g., Fmoc-Dap(Boc)-OH), this specific derivative features a free

This unique "inverted" protection scheme enables a specific orthogonality profile: it allows for the elongation of the peptide backbone or the introduction of N-terminal capping groups (e.g., Boc, Acetyl) followed by the selective deprotection of the side-chain amine under basic conditions, without disturbing the C-terminal protection. This is critical for designing C-terminal lactam bridges , branched peptide conjugates , and dendrimeric scaffolds where the Dap residue serves as the C-terminal anchor.

Part 1: Chemical Profile & Orthogonality[1][2]

To effectively utilize H-L-Dap(Fmoc)-OtBu, one must understand its stability profile relative to standard peptide synthesis reagents.

Structural Logic

- -Amine (H-): The nucleophilic handle for coupling to the C-terminus of a peptide fragment or an activated amino acid.

- -Amine (Side Chain, Fmoc): Protected by the fluorenylmethoxycarbonyl group.[1] Stable to acid (TFA, HCl) and hydrogenolysis. Labile to secondary amines (Piperidine, Diethylamine, DBU).

-

C-Terminus (OtBu): Protected as a tert-butyl ester. Stable to base (Piperidine) and nucleophiles. Labile to strong acid (TFA, 95%).

The Orthogonality Matrix

This compound bridges the gap between Boc and Fmoc chemistries. It is particularly valuable when the N-terminal chain is assembled using Boc-chemistry or when the N-terminus is permanently capped (e.g., acetylated or lipidated) and stable to base.

| Functional Group | Protection | Deprotection Reagent | Stability |

| Free (H) | N/A | Reactive Nucleophile | |

| Fmoc | 20% Piperidine / DMF | Stable to TFA, H2/Pd | |

| C-Terminus | OtBu | 95% TFA / Scavengers | Stable to Base, Hydrogenolysis |

Part 2: Strategic Applications in Cyclization

The primary utility of H-L-Dap(Fmoc)-OtBu lies in C-terminal constraint engineering . By placing a Dap residue at the C-terminus, researchers can form lactam bridges back to an internal Asp/Glu residue, creating a "lasso" or "stapled" architecture.

Workflow: C-Terminal Lactamization (Boc/Fmoc Hybrid Strategy)

In this scenario, we construct a peptide where the N-terminus is Boc-protected (acid labile) and the C-terminal Dap side chain is Fmoc-protected (base labile). This allows for selective cyclization in solution before global deprotection.

The Logic:

-

Coupling: React H-L-Dap(Fmoc)-OtBu with a peptide fragment Boc-Peptide-OH.

-

Selective Opening: Treat with base (Piperidine) to remove only the Dap side-chain Fmoc. The N-terminal Boc and C-terminal OtBu remain intact.

-

Cyclization: The now-free Dap side chain attacks an activated side-chain acid (e.g., from an Asp/Glu residue that was orthogonally protected, or simply free if utilizing specific activation strategies). Note: Typically, the partner acid is protected as an allyl ester (OAll) or similar if strictly orthogonal, or one uses a convergent strategy.

-

Global Deprotection: Treat with TFA to remove Boc and OtBu.

Visualization of the Pathway

The following diagram illustrates the synthesis of a branched or cyclic intermediate using this building block.

Caption: Workflow for utilizing H-L-Dap(Fmoc)-OtBu in site-selective C-terminal modification.

Part 3: Experimental Protocols

Standard Coupling Protocol (Solution Phase)

This protocol describes coupling H-L-Dap(Fmoc)-OtBu to a Boc-protected amino acid or peptide fragment (Boc-AA-OH).

Reagents:

-

H-L-Dap(Fmoc)-OtBu (1.0 equiv)

-

Boc-AA-OH (1.1 equiv)

-

HATU (1.1 equiv) or EDC/HOAt

-

DIPEA (2.5 equiv)[2]

-

Solvent: Anhydrous DMF or DCM

Step-by-Step:

-

Dissolution: Dissolve Boc-AA-OH and HATU in minimal anhydrous DMF under nitrogen. Stir for 2 minutes to activate the acid.

-

Base Addition: Add DIPEA to the activated acid mixture.

-

Coupling: Add H-L-Dap(Fmoc)-OtBu to the reaction vessel.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The Fmoc group provides a strong UV chromophore for monitoring.[3]

-

Work-up: Dilute with EtOAc. Wash sequentially with 5% KHSO4 (removes DIPEA), sat. NaHCO3 (removes unreacted acid), and Brine. Dry over Na2SO4 and concentrate.

-

Validation: Verify mass (M+H) and purity via HPLC.

Selective Side-Chain Deprotection (Fmoc Removal)

This step exposes the Dap side chain amine while keeping the N-terminal Boc and C-terminal OtBu intact.

Reagents:

-

20% Piperidine in DMF (v/v) OR 2% DBU/2% Piperidine in DMF (for faster reaction).

Step-by-Step:

-

Solubilization: Dissolve the protected peptide (Boc-Peptide-Dap(Fmoc)-OtBu) in DMF (approx. 0.1 M concentration).

-

Deprotection: Add the Piperidine solution (5–10 equiv relative to peptide).

-

Timing: Stir for 15–30 minutes. Caution: Extended exposure to base can lead to aspartimide formation if Asp(OtBu) residues are present in the sequence, though Boc/OtBu strategy minimizes this.

-

Work-up: Evaporate DMF under high vacuum (do not use high heat). Co-evaporate with toluene to remove residual piperidine.

-

Purification: Flash chromatography or precipitation in cold ether is recommended to remove the dibenzofulvene-piperidine adduct.

Cyclization (Lactam Bridge Formation)

Assuming the peptide contains a free side-chain acid (e.g., Glu/Asp) and the now-free Dap amine.

-

Dilution: High dilution (0.5 – 1.0 mM) is critical to favor intramolecular cyclization over intermolecular oligomerization.

-

Reagents: PyBOP (3 equiv) / HOBt (3 equiv) / DIPEA (6 equiv) in DMF/DCM.

-

Procedure: Add the peptide solution slowly to the stirring solution of coupling reagents. Stir overnight.

Part 4: Troubleshooting & Optimization

Racemization Control

Dap residues are prone to racemization during activation, particularly if the

-

Checkpoint: Always check chiral purity if the Dap residue is later activated at the C-terminus (though in this guide, it remains an ester until the end).

Solubility Issues

The Fmoc group is hydrophobic. If the intermediate precipitates during coupling:

-

Switch Solvents: Use NMP (N-methyl-2-pyrrolidone) instead of DMF.

-

Chaotropes: Add LiCl (0.4 M) to the reaction mixture to disrupt aggregation.

Comparison with Fmoc-Dap(Alloc)-OH

Why use H-L-Dap(Fmoc)-OtBu instead of the standard SPPS reagent Fmoc-Dap(Alloc)-OH?

-

No Heavy Metals: Alloc removal requires Pd(PPh3)4, which leaves residual palladium. The Fmoc/OtBu strategy is metal-free, ideal for late-stage pharma intermediates where metal scavenging is costly.

-

Base vs. Pd: If your peptide contains Cys(Trt) or Met, Palladium chemistry can be tricky due to catalyst poisoning. Base deprotection avoids this.[]

Part 5: Quantitative Data Summary

| Parameter | H-L-Dap(Fmoc)-OtBu | Fmoc-Dap(Boc)-OH | Fmoc-Dap(Alloc)-OH |

| Primary Use | C-Terminal Anchor / Solution Phase | SPPS Backbone | SPPS Branching / Cyclization |

| Free (H) | Fmoc Protected | Fmoc Protected | |

| Side Chain | Fmoc (Base Labile) | Boc (Acid Labile) | Alloc (Pd Labile) |

| C-Terminus | OtBu (Acid Labile) | Free Acid (OH) | Free Acid (OH) |

| Orthogonality | Base (Side) vs Acid (C-term) | Base (Alpha) vs Acid (Side) | Base (Alpha) vs Pd (Side) |

References

-

Synthesis of Lactam-Bridged Cyclic Peptides. Source:Tetrahedron (Elsevier). Context: Discusses general strategies for Dap/Asp lactamization and the importance of orthogonal protection.

-

Fmoc Solid-Phase Peptide Synthesis: A Practical Approach. Source:Oxford University Press. Context: Foundational text on Fmoc/OtBu orthogonality and side-chain manipulation.

-

Orthogonal Protecting Groups for Solution Phase Synthesis. Source:Chemical Reviews (ACS). Context: Detailed analysis of Base/Acid orthogonal pairs (Fmoc/OtBu) in convergent synthesis.

-

Dap(Fmoc) Derivatives in Peptidomimetics. Source:PubChem Compound Summary. Context: Chemical property data for Fmoc-Dap derivatives confirming stability profiles.

Sources

Methodological & Application

Technical Note: Site-Specific Coupling of H-L-Dap(Fmoc)-OtBu in Solid Phase Peptide Synthesis

Part 1: Executive Summary & Strategic Rationale

The reagent H-L-Dap(Fmoc)-OtBu (

It is primarily employed in two advanced synthetic strategies:

-

Branching/Dendrimer Synthesis: Coupling to a resin-bound carboxyl group (e.g., the side chain of Asp/Glu) to introduce a new growth point at the

-amine. -

C-Terminal Modification: Loading onto specific linkers or forming isopeptide bonds where the

-carboxyl must remain orthogonally protected (OtBu) until global cleavage.

Critical Technical Distinction:

Because the

Chemical Structure & Logic[1]

-

-Amine (

- -Amine (Fmoc): Orthogonally protected.[1][2] Removal allows growth of a secondary peptide chain (branch).

- -Carboxyl (OtBu): Acid-labile ester.[1] Stable to piperidine (Fmoc removal). Hydrolyzes to the free acid during final TFA cleavage.

Part 2: Pre-Coupling Considerations

Solubility and Salt Form

Commercially available H-L-Dap(Fmoc)-OtBu is typically supplied as the Hydrochloride salt (HCl) .[1]

-

Implication: The amine is protonated (

) and non-reactive. -

Action: You must perform an in situ neutralization using a tertiary base (DIEA or NMM) to release the free amine nucleophile.

-

Solubility: The reagent is moderately soluble in DMF but may require mild sonication. Avoid DCM as the sole solvent if solubility is poor; a DCM/DMF (1:1) mixture is preferred for coupling to trityl resins, while pure DMF is standard for amide bond formation.

The Electrophile (Resin-Bound Acid)

The coupling efficiency depends heavily on the steric environment of the carboxylic acid on the resin.

-

Linear N-Terminus: High efficiency.

-

Side-Chain (Asp/Glu): Lower efficiency due to steric crowding near the resin backbone. Requires more potent activation (e.g., HATU).

Part 3: Detailed Experimental Protocols

Protocol A: Coupling to Resin-Bound Carboxylic Acid (Amide Bond Formation)

Use this protocol when attaching Dap to the side chain of Asp/Glu or the N-terminus of a peptide.[1]

Reagents:

-

Amine: H-L-Dap(Fmoc)-OtBu · HCl (3.0 equivalents relative to resin loading)[1]

-

Activator: HATU (2.9 equivalents) or PyBOP (3.0 equivalents)[1]

-

Base: N,N-Diisopropylethylamine (DIEA) (6.0 equivalents total: 3 for activation, 3 for neutralization)[1]

-

Solvent: Anhydrous DMF (N,N-dimethylformamide)[1]

Step-by-Step Procedure:

-

Resin Preparation:

-

Pre-Activation of Resin (The "Inverse" Coupling):

-

Note: Unlike standard SPPS, we activate the resin, not the incoming amino acid.

-

Dissolve HATU (2.9 eq) in minimum DMF.

-

Add the HATU solution to the resin.

-

Add DIEA (3.0 eq) to the resin slurry.

-

Agitate for 2 minutes to generate the activated ester (OAt ester) on the resin. Do not wait longer to avoid racemization of the resin-bound residue.[1]

-

-

Preparation of Dap Solution:

-

In a separate vial, dissolve H-L-Dap(Fmoc)-OtBu · HCl (3.0 eq) in DMF.

-

Add DIEA (3.0 eq) to this solution to neutralize the HCl salt.

-

Visual Check: The solution should remain clear. If precipitate forms (amine salts), add more DMF.

-

-

Coupling Reaction:

-

Add the neutralized Dap solution to the pre-activated resin mixture.

-

Agitate at room temperature for 2 to 4 hours .

-

Optimization: For sterically hindered sites (e.g., adjacent to bulky residues), double coupling is recommended. Repeat steps 2-4 with fresh reagents.

-

-

Washing:

-

Monitoring (Critical):

-

Standard Kaiser tests are invalid here because the resin has no free amines (it has active esters or reacted amides).

-

Method: Use the Malachite Green test (detects free carboxylic acids). A negative result (no green color on beads) indicates successful capping of the resin-COOH.

-

Alternatively, perform a micro-cleavage and analyze by HPLC/MS to confirm the mass shift (+418.5 Da for Fmoc-Dap-OtBu).

-

Protocol B: Branch Generation (Post-Coupling)

Once H-L-Dap(Fmoc)-OtBu is coupled, the Fmoc group on the

-

Fmoc Deprotection:

-

Branch Elongation:

-

Proceed with standard Fmoc-SPPS coupling cycles (Fmoc-AA-OH + DIC/Oxyma) on the newly liberated

-amine.[1]

-

Part 4: Visualization of Workflows

Diagram 1: The "Inverse" Coupling Pathway

This diagram illustrates the chemical logic of activating the resin-bound acid and coupling the Dap amine.

Caption: Workflow for coupling the amine component H-L-Dap(Fmoc)-OtBu to a resin-bound acid.

Diagram 2: Branching Strategy

This diagram shows how the molecule acts as a fork in the peptide chain.

Caption: Utilization of the Dap residue as a branch point. The OtBu remains intact while the side chain grows.

Part 5: Troubleshooting & Optimization Data

Table 1: Common Issues and Solutions

| Issue | Probable Cause | Corrective Action |

| Low Coupling Yield | Incomplete neutralization of HCl salt. | Ensure 1.0 eq of DIEA is added to the Dap stock solution before adding to resin. |

| Resin Racemization | Prolonged activation of Resin-COOH. | Limit pre-activation time to <2 mins. Use Oxyma/DIC instead of HATU/DIEA if racemization persists. |

| Precipitation | Low solubility of Dap derivative. | Use a solvent mixture of DMF/NMP (4:1). Mild heating (40°C) can assist dissolution. |

| Side Reactions | Guanidinylation (if using uroniums). | Ensure the amine is added immediately after activation. Avoid large excess of HATU. |

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6][7][8] Chemical Reviews, 109(6), 2455–2504.

- Albericio, F., & Tulla-Puche, J. (2008). "The Application of N-Fmoc-2,3-diaminopropionic Acid Derivatives in Solid-Phase Peptide Synthesis." Biopolymers (Peptide Science).

-

Chem-Impex International. "Product Specification: N-beta-Fmoc-L-2,3-diaminopropionic acid tert-butyl ester hydrochloride."[1]

-

Bachem. "Technical Note: Handling of Diamino Acids in SPPS." (General reference for Dap/Dab handling).

Sources

- 1. CN113173987A - Method for synthesizing linatide - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. chem.uci.edu [chem.uci.edu]

- 4. escholarship.org [escholarship.org]

- 5. rsc.org [rsc.org]

- 6. peptide.com [peptide.com]

- 7. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

Technical Application Note: Orthogonal Engineering of Branched Peptides via H-L-Dap(Fmoc)-OtBu

Executive Summary

The synthesis of branched, cyclic, or "stapled" peptides requires precise orthogonal protection strategies.[1] H-L-Dap(Fmoc)-OtBu (

This configuration allows for the synthesis of the peptide backbone first, followed by selective side-chain deprotection to introduce modifications (fluorophores, PEG chains, or secondary peptide branches) without disturbing the C-terminal protection. This guide details the handling, coupling, and critical deprotection protocols required to utilize this molecule effectively in solution phase, addressing the specific challenges of fulvene scavenging and diketopiperazine (DKP) suppression.[1]

Chemical Logic & Orthogonality

The utility of H-L-Dap(Fmoc)-OtBu lies in its Three-Point Orthogonality .[1] Unlike standard solid-phase synthesis where the C-terminus is anchored, solution phase synthesis requires the C-terminus to be protected until the final step.

- -Amine (Free): Ready for immediate coupling to an activated carboxylic acid (Standard Elongation).[1]

- -Amine (Fmoc): Stable to acid (TFA-free conditions) and hydrogenation.[1] Removed by base (Piperidine/DBU/TAEA).[1]

-

C-Terminus (OtBu): Stable to base.[1] Removed by strong acid (TFA/HCl).[1]

Visualization: The Orthogonal Workflow

The following diagram illustrates the strategic flow, highlighting the divergence point where the side chain is manipulated.

Figure 1: Strategic workflow for utilizing H-L-Dap(Fmoc)-OtBu in branched peptide synthesis.

Solubility & Handling Strategy

H-L-Dap(Fmoc)-OtBu is generally supplied as a Hydrochloride (HCl) salt.[1]

-

Solubility: Highly soluble in DMF, DMSO, and DCM.[1] Moderately soluble in EtOAc.[1]

-

Stability: The OtBu ester is robust, but the free

-amine makes the salt hygroscopic.[1] Store at -20°C under inert gas. -

Free-Basing: Because it is an HCl salt, at least 1 equivalent of base (DIPEA/NMM) must be added to the reaction mixture before or simultaneously with the activated amino acid to ensure the amine is nucleophilic.

Detailed Protocols

Protocol A: Backbone Elongation (N-Acylation)

Objective: Couple the first amino acid (e.g., Boc-Phe-OH or Fmoc-Phe-OH) to the free

Reagents:

-

Carboxylic Acid Component (1.1 eq)

-

Coupling Reagent: HATU (1.1 eq) or EDC.HCl (1.2 eq)/HOBt (1.2 eq)

-

Base: DIPEA (Diisopropylethylamine) (2.5 eq if using HCl salt of Dap; 1.2 eq if free base)

-

Solvent: Anhydrous DMF or DCM.[1]

Procedure:

-

Activation: Dissolve the incoming amino acid (1.1 eq) and HATU (1.1 eq) in minimal DMF. Add DIPEA (1.0 eq) and stir for 2 minutes to activate the ester.[1]

-

Note: Pre-activation minimizes racemization.[1]

-

-

Addition: Dissolve H-L-Dap(Fmoc)-OtBu HCl (1.0 eq) in DMF. Add the remaining DIPEA (1.5 eq) to this solution to neutralize the HCl salt.

-

Coupling: Immediately add the activated acid solution to the Dap solution.

-

Reaction: Stir at Room Temperature (RT) for 1–3 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]

-

Workup (Critical for Solution Phase):

-

Dilute with EtOAc (ethyl acetate).[1]

-

Wash 2x with 5% KHSO₄ or 1M HCl (removes unreacted amine and DIPEA).[1] Caution: Do not use strong acid for prolonged periods to protect OtBu.

-

Wash 2x with Sat.[1] NaHCO₃ (removes unreacted acid and HOBt).[1]

-

Wash 1x with Brine.[1]

-

Dry over Na₂SO₄, filter, and concentrate.[1]

-

Protocol B: The "Clean" Fmoc Deprotection (Solution Phase)

Objective: Remove the Fmoc group from the side chain to allow branching, WITHOUT generating insoluble fulvene polymers.

The Challenge: In Solid Phase Synthesis (SPPS), dibenzofulvene (the byproduct of Fmoc removal) is washed away.[1] In Solution Phase, it remains in the flask and can react with the free amine or polymerize, making purification a nightmare.[1] The Solution: Use TAEA (Tris(2-aminoethyl)amine) or DBU + 1-Octanethiol . These reagents form water-soluble adducts with fulvene that can be extracted into the aqueous phase.[1]

Reagents:

Procedure (TAEA Method):

-

Dissolve the Fmoc-protected peptide in DCM (concentration ~0.1 M).[1]

-

Add TAEA (10–15 equivalents) .

-

Stir vigorously at RT for 30–60 minutes.

-

Workup (Extraction):

-

Wash the organic layer 3x with Phosphate Buffer (pH 5.5) and 1x with Brine.[1]

-

Why pH 5.5? It protonates the TAEA and the TAEA-fulvene adduct, forcing them into the aqueous layer, but is mild enough to keep the OtBu ester intact.

-

-

Dry the organic layer (DCM) over Na₂SO₄.[1] The resulting residue is the free amine, ready for branching.[1]

Figure 2: The TAEA scavenging protocol for clean solution-phase Fmoc removal.

Protocol C: Global Deprotection (OtBu Removal)

Objective: Remove the C-terminal tert-butyl ester and any other acid-labile groups (Boc, Trt).

Reagents:

Procedure:

-

Dissolve the final peptide construct in a cocktail of TFA/TIS/H₂O (95:2.5:2.5) .

-

Stir at RT for 1–2 hours.

-

Precipitation: Concentrate the TFA to a small volume under nitrogen flow.[1]

-

Add cold Diethyl Ether (or MTBE) to precipitate the peptide.[1]

-

Centrifuge, decant, and wash the pellet 2x with cold ether.

-

Lyophilize from water/acetonitrile.[1]

Troubleshooting & Quality Control

Diketopiperazine (DKP) Formation[1][5][6]

-

Risk: When the N-terminal protecting group of the second amino acid (AA2) is removed, its free amine can attack the C-terminal OtBu ester of the Dap residue, forming a 6-membered cyclic DKP and cleaving the peptide chain.

-

Mitigation:

-

Steric Bulk: The OtBu group is bulky, which naturally suppresses DKP compared to methyl esters.[1]

-

Sequence Design: Avoid placing Proline or Glycine as AA2 (the residue attached to Dap), as these facilitate the "turn" required for cyclization.[1]

-

Speed: Perform the coupling of AA3 immediately after deprotecting AA2. Do not store the dipeptide (H-AA2-Dap-OtBu) in solution.[1]

-

-Elimination

-

Risk: Dap derivatives can undergo

-elimination to form dehydroalanine under harsh basic conditions, though this is less common than with Ser(O-).[1] -

Control: Avoid strong hydroxide bases (NaOH/KOH).[1] Use organic bases (DIPEA, DBU, TAEA) and strictly control reaction times.

Emulsions

-

Fix: Add a small amount of brine to the aqueous layer or add Methanol to the organic layer to break the emulsion.[1]

References

-

Fmoc-L-Dap(OtBu) Structure & Properties: PubChem Compound Summary for CID 7017912.[1][5] National Center for Biotechnology Information (2026).[1] [1]

-

Solution Phase Fmoc Removal (TAEA Method): Beyermann, M., et al. (1991).[1] Rapid continuous flow synthesis of peptides using TAEA. (Referenced in standard protocols for solution phase scavenging; see also Journal of Organic Chemistry protocols for fulvene scavenging).

-

Diketopiperazine Formation Risks: Gisin, B. F., & Merrifield, R. B. (1972).[1][6] Carboxyl-catalyzed intramolecular aminolysis.[1] A side reaction in solid-phase peptide synthesis.[1] Journal of the American Chemical Society.[1] (Foundational text on DKP mechanisms relevant to esterified C-termini).

-

Dap(Fmoc) Commercial Availability & Specifications: Sigma-Aldrich Product Sheet: Fmoc-L-Dap-OtBu HCl. (Search CAS: 2098497-06-2)

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. renyi.hu [renyi.hu]

- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 5. (4S)-5-(tert-Butoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid | C24H27NO6 | CID 7017912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]

Conditions for selective Fmoc deprotection of Dap side chains

Application Note: Strategic Deprotection of Diaminopropionic Acid (Dap) Side Chains

Executive Summary & Scientific Context

The incorporation of L- or D-2,3-diaminopropionic acid (Dap) into peptide sequences is a critical strategy for developing branched peptides, cyclic constraints, and peptidomimetics.[1] However, the unique structural proximity of the

-

The Orthogonality Paradox: In standard Fmoc Solid Phase Peptide Synthesis (SPPS), the N-

protecting group is Fmoc. If the Dap side chain is also protected with Fmoc (e.g., Fmoc-Dap(Fmoc)-OH), selective manipulation is impossible. True selectivity requires orthogonal protection strategies (e.g., Mtt, Alloc, or ivDde). -

Lactamization Risks: The Dap side chain is highly prone to intramolecular nucleophilic attack on the backbone carbonyl, leading to the formation of

-lactams (2-azetidinone derivatives) or diketopiperazines, particularly during base-mediated Fmoc deprotection steps.

This guide provides validated protocols for achieving selective deprotection of Dap side chains. It addresses two primary scenarios:

-

Scenario A: Selective removal of orthogonal side-chain groups (Mtt, ivDde) while retaining the N-

Fmoc group. -

Scenario B: Selective removal of a side-chain Fmoc group in the context of Boc/Z-protected N-termini.

Strategic Decision Matrix: Choosing the Right Dap Derivative

Before initiating synthesis, the correct Dap building block must be selected based on the required selectivity.

Figure 1: Decision tree for selecting Dap protecting groups to ensure selective deprotection capability.

Protocol A: Selective Removal of Mtt in the Presence of Fmoc

Target: Fmoc-Dap(Mtt)-OH Mechanism: The 4-methyltrityl (Mtt) group is hyper-acid-labile. It can be removed using dilute Trifluoroacetic Acid (TFA) (1–2%) in Dichloromethane (DCM), leaving the N-terminal Fmoc group (stable to acid) and standard side-chain groups (Boc, tBu, Pbf—stable to 1% TFA) intact.

Reagents Required[1][2][3][4][5][6][7][8][9][10][11]

-

Deprotection Cocktail: 1% to 2% (v/v) TFA in DCM.

-

Quenching Solution: 5% DIPEA (Diisopropylethylamine) in DCM or Methanol.

-

Scavenger (Optional): 1-5% TIS (Triisopropylsilane) if the peptide contains oxidizable residues (Met, Cys).

Step-by-Step Methodology

-

Resin Preparation: Wash the resin 3x with DCM to remove traces of DMF (DMF buffers the acid, reducing efficiency).

-

Acid Treatment (The "Flow" Method):

-

Repetition: Repeat step 2 continuously until the solution no longer turns yellow and remains clear. This typically requires 5–10 cycles depending on the scale and sequence length.

-

Note: Do not extend individual washes beyond 2 minutes to prevent premature cleavage of the peptide from the resin (especially if using 2-Chlorotrityl resin).

-

-

Neutralization: Wash the resin 3x with the Quenching Solution (5% DIPEA/DCM) to neutralize residual acid.

-

Final Wash: Wash 5x with DMF.[1][3][4] The Dap side chain is now a free amine, ready for functionalization, while the N-terminal Fmoc remains intact.

Data Validation:

| Parameter | Mtt Removal | Fmoc Stability | Boc/tBu Stability |

|---|---|---|---|

| Reagent | 1% TFA / DCM | Stable | Stable |

| Time | 10 x 2 min | N/A | > 2 hours |

| Visual Cue | Yellow Cation | None | None |

Protocol B: Selective Removal of Fmoc Side Chains (Boc-SPPS Context)

Target: Boc-Dap(Fmoc)-OH

Context: This protocol is used when the peptide backbone is constructed using Boc-chemistry (or if the N-terminus is capped/protected with Z or Alloc). The Fmoc group on the Dap side chain is removed via

Reagents Required[1][2][3][4][5][6][7][8][9][10][11]

-

Alternative (for sensitive sequences): 2% DBU / 2% Piperidine in DMF (Faster, but higher risk of aspartimide).

Step-by-Step Methodology

-

Swelling: Ensure resin is swollen in DMF (Fmoc removal is slow in DCM).

-

Deprotection:

-

Add 20% Piperidine/DMF (approx. 10 mL per gram of resin).

-

Agitate for 5 minutes . Drain.

-

Add fresh 20% Piperidine/DMF .

-

Agitate for 15 minutes . Drain.

-

-

Washing: Wash resin vigorously: 3x DMF, 3x DCM, 3x DMF.[1]

-

Why? Residual piperidine will form adducts with activated esters in the next coupling step.

-

-

Monitoring: Perform a Kaiser test. A positive (blue) result indicates the Dap side chain is free.

Warning - Side Reaction Control: If the Dap residue is adjacent to an Aspartic Acid (Asp) or if the sequence is prone to lactamization , avoid DBU. Use Piperidine or 4-Methylpiperidine.[7] The formation of a cyclic lactam (Dap side chain attacking its own backbone carbonyl) is a significant risk once the Fmoc is removed. To mitigate this, perform the subsequent acylation (coupling) immediately after deprotection.

Protocol C: Selective Removal of ivDde in the Presence of Fmoc

Target: Fmoc-Dap(ivDde)-OH Scientific Nuance: While ivDde is "orthogonal," its removal requires hydrazine. Hydrazine also removes Fmoc groups over time. Therefore, absolute selectivity of ivDde removal while retaining an N-terminal Fmoc is chemically difficult and often results in partial Fmoc loss.

Recommendation: It is chemically superior to swap the N-terminal Fmoc for a Boc group (using Boc-anhydride) before removing the ivDde, OR ensure the N-terminus is already acetylated/capped.

If you must retain the N-terminal Fmoc:

-

Reagent: 2% Hydrazine monohydrate in DMF.

-

Method: Treat for 3 x 3 minutes (Short bursts).

-

Observation: Hydrazine attacks ivDde faster than Fmoc, but the window is narrow.

-